molecular formula C14H20N2 B579850 MiPT CAS No. 96096-52-5

MiPT

Cat. No.: B579850
CAS No.: 96096-52-5
M. Wt: 216.32 g/mol
InChI Key: KTQJVAJLJZIKKD-UHFFFAOYSA-N
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Description

MiPT, also known as N-Methyl-N-isopropyltryptamine, is a tryptamine derivative that is used in scientific research . It is one of the leading universities in the areas of physics, mathematics, and informatics .


Synthesis Analysis

Several tryptamines occur naturally in a variety of plants, fungi, and animals. Some tryptamines are also chemically synthesized, with several DMT analogs, such as alpha-methyltryptamine (α-MT) and 5-methoxy-diisopropyltryptamine (5-MeO-DiPT), currently popular .


Molecular Structure Analysis

Tryptamines share their core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT). The effects of psychedelics, including those of tryptamines, are mediated by the 5-HT 2A receptor .


Chemical Reactions Analysis

In the toxicological analysis, 5-MeO-MiPT was found negative in biological samples which were control, vehicle control, and 0.27 mg/kg dose mice groups. 5-MeO-MiPT was found 2.7-13.4 ng/mL in blood, 11-29 ng/g in kidney, 15.2-108.3 ng/g in liver, and 1.5-40.6 ng/g in the brain in 2,7 mg/kg injected group .

Scientific Research Applications

  • Artificial Intelligence at MIPT : The Moscow Institute of Physics and Technology (this compound) is involved in the development of artificial intelligence. This includes programs and research in fundamental and applied natural sciences, ranking high among global research and education centers (Garichev & Vedyakhin, 2018).

  • Educational Projects in AI : this compound is also developing educational courses in AI at various levels, including school, academic, and corporate. This includes the creation of the HighVox platform for practical skills development in AI (Blagodarny, Vedyakhin, & Raygorodsky, 2018).

  • Prevention of Terrorism : The National Memorial Institute for the Prevention of Terrorism (also abbreviated as this compound) conducts research into countering weapons of mass destruction and cyberterrorism, as well as understanding the social and political causes and effects of terrorism (Reimer, Houghton, & Powell, 2004).

  • Inverse Problems and Nonlinear Phenomena : Research at this compound includes conferences and publications on inverse problems and nonlinear phenomena, fostering collaboration among international research groups (Hasanoğlu, Novikov, Shananin, & Taimanov, 2021).

  • Music-Imaginative Pain Treatment (this compound) : A form of music therapy known as Music-Imaginative Pain Treatment (this compound) has been studied for its impact on pain experience and heart rate variability in patients with chronic somatoform pain disorders (Metzner, Jarczok, Böckelmann, Glomb, Delhey, Gündel, & Frommer, 2022).

  • Metal Ion Plasma Thruster (this compound) : A study on a metal ion plasma thruster (this compound) structure for improved propulsion performance has been conducted, demonstrating significant enhancements in thrust and efficiency (Tian, Liu, Gao, Zhang, & Zhao, 2020).

  • Thermochromic VO2 Thin Films : Research on vanadium dioxide thermochromic thin films shows significant promise for applications in energy-saving smart windows, demonstrating high visible transmittance and a large change in infrared transmittance during the metal-insulator phase transition (this compound) (Zhang, Gao, Chen, Du, Cao, Kang, & Luo, 2010).

Mechanism of Action

Target of Action

MiPT, also known as N-Isopropyl-N-methyltryptamine, is a tryptamine derivative that is structurally similar to the psychedelic tryptamines DiPT and 5-MeO-DiPT . The primary targets of this compound are the 5-HT1A and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and cognition among other physiological functions.

Mode of Action

This compound acts primarily as a partial agonist at the 5-HT2A and 5-HT1A receptors This receptor activation leads to a cascade of biochemical reactions that result in the compound’s psychedelic effects .

Biochemical Pathways

Upon binding to the serotonin receptors, this compound triggers a series of biochemical reactions within the neuron. The activation of the 5-HT2A receptor, in particular, has been associated with the initiation of intracellular signaling pathways involving phospholipase C and the formation of inositol phosphates . These pathways can lead to changes in cellular activity and neurotransmitter release, which can alter various physiological and psychological processes.

Pharmacokinetics

Like other tryptamines, it is likely that this compound is rapidly absorbed and distributed throughout the body following administration . It is also likely metabolized primarily in the liver, potentially involving cytochrome P450 enzymes . The compound and its metabolites are then likely excreted via the kidneys .

Result of Action

The activation of serotonin receptors by this compound leads to a range of effects at the molecular and cellular levels. These effects can include changes in neuronal firing rates, alterations in the release of various neurotransmitters, and modifications to cellular signaling pathways . At a behavioral level, these changes can manifest as the characteristic psychedelic effects of this compound, including alterations in perception, mood, and cognition .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-11(2)16(3)9-8-12-10-15-14-7-5-4-6-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJVAJLJZIKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024777
Record name N-Methyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96096-52-5
Record name N-Methyl-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96096-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-isopropyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096096525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-ISOPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO3SCR302A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action for 5-MeO-MiPT?

A1: While the precise mechanism is not fully elucidated, 5-MeO-MiPT likely acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype, similar to other hallucinogenic tryptamines. [, ] Further research is needed to confirm the affinity and functional activity at various serotonin receptor subtypes.

Q2: What is the molecular formula and weight of 5-MeO-MiPT?

A3: The molecular formula of 5-MeO-MiPT is C16H24N2O, and its molecular weight is 260.38 g/mol. []

Q3: How does 5-MeO-MiPT behave under various storage conditions?

A3: Specific data on the stability of 5-MeO-MiPT under different environmental conditions is not readily available in the provided research.

Q4: What are the primary metabolic pathways of 5-MeO-MiPT?

A6: Research indicates that 5-MeO-MiPT undergoes metabolism primarily through demethylation and hydroxylation reactions in the liver. [] Key metabolites identified include 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), 5-methoxy-N-methyl-N-isopropyltryptamine-N-oxide (5-MeO-MiPT-N-oxide), and hydroxy-5-methoxy-N-methyl-N-isopropyltryptamine (OH-5-MeO-MiPT). []

Q5: How do structural modifications to the 5-MeO-MiPT molecule influence its activity?

A8: While the provided literature lacks detailed SAR studies for 5-MeO-MiPT, it is known that even subtle alterations in the tryptamine structure can significantly impact receptor binding affinity, functional activity, and subsequent pharmacological effects. [, ] Systematic modifications and evaluations are crucial for understanding the SAR and designing analogs with potentially altered pharmacological profiles.

Q6: What analytical methods are employed to detect and quantify 5-MeO-MiPT?

A10: GC-MS and LC-HRMS/MS are the primary analytical techniques used for the identification and quantification of 5-MeO-MiPT and its metabolites in biological matrices, such as blood and urine. [, ] These methods offer high sensitivity and selectivity, allowing for accurate detection even at low concentrations. []

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